Methyl 2,4-dioxopyrrolidine-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dioxopyrrolidine-1-acetate is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15066 g/mol . . This compound is characterized by the presence of a pyrrolidine ring with two keto groups at positions 2 and 4, and an acetate group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dioxopyrrolidine-1-acetate typically involves the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxopyrrolidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2,4-dioxopyrrolidine-1-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxopyrrolidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1-pyrrolidineacetic acid: Similar structure but lacks the methyl ester group.
Pyrrolidine-2,5-dione: Contains a similar pyrrolidine ring with keto groups but different functional groups.
N-Methylpyrrolidone: A pyrrolidine derivative with different substituents
Uniqueness
Methyl 2,4-dioxopyrrolidine-1-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
85614-53-5 |
---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
methyl 2-(2,4-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C7H9NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h2-4H2,1H3 |
InChI Key |
JPAKDWDSBDWWRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CC(=O)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.